molecular formula C17H12ClNO B2981981 1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one CAS No. 1281136-58-0

1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one

Cat. No.: B2981981
CAS No.: 1281136-58-0
M. Wt: 281.74
InChI Key: YVZFNZZFUOMQKR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial and anticancer activities .

Chemical Reactions Analysis

1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Chloro-4-phenylquinolin-3-yl)ethan-1-one can be compared with other quinoline derivatives such as:

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

1-(2-chloro-4-phenylquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-11(20)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-17(15)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZFNZZFUOMQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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